(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

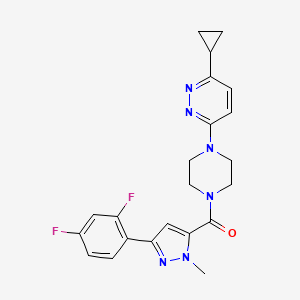

This compound is a heterocyclic small molecule featuring a piperazine-pyridazine core linked to a difluorophenyl-pyrazole moiety via a methanone bridge. Its structural complexity arises from:

- Pyridazine ring: Substituted with a cyclopropyl group at position 6, which enhances steric bulk and may influence receptor binding .

- Pyrazole ring: Methylated at position 1 and substituted with a 2,4-difluorophenyl group at position 2. The fluorine atoms likely improve metabolic stability and lipophilicity .

Properties

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(2,4-difluorophenyl)-2-methylpyrazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N6O/c1-28-20(13-19(27-28)16-5-4-15(23)12-17(16)24)22(31)30-10-8-29(9-11-30)21-7-6-18(25-26-21)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBSLNWPYXGULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

- A piperazine ring, known for its ability to interact with various biological targets.

- A pyridazine moiety, which may enhance receptor binding affinity.

- A pyrazole group that has been associated with anti-inflammatory and anticancer activities.

Molecular Formula

The molecular formula is with a molecular weight of approximately 432.528 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, certain pyrazole analogs have shown potent inhibitory effects on tumor growth in various cancer cell lines. A study reported that similar compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and other tumor types .

Anti-inflammatory Effects

Compounds with a similar structure have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have shown that related pyrazole derivatives can stabilize human red blood cell membranes, indicating potential anti-inflammatory activity .

Neuroprotective Properties

The presence of the piperazine and pyridazine rings suggests possible neuroprotective effects. Compounds targeting serotonin and dopamine receptors are being explored for treating psychiatric disorders. Preliminary studies indicate that similar structures can modulate neurotransmitter systems effectively.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : Cyclization reactions starting from suitable precursors.

- Piperazine Introduction : Nucleophilic substitution reactions to introduce the piperazine moiety.

- Final Coupling : The final step involves coupling different moieties under specific conditions using reagents like EDCI or DCC.

Study 1: Anticancer Activity

A recent study investigated a series of pyrazole derivatives for their anticancer efficacy. Among these, a derivative similar to our compound showed an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

Study 2: Anti-inflammatory Properties

In another study, pyrazole derivatives were evaluated for their anti-inflammatory activity using the HRBC membrane stabilization method. The results demonstrated significant inhibition of hemolysis at doses ranging from 100 µg to 1000 µg, suggesting a promising therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of arylpiperazine-pyridazine/pyrazole hybrids , which are explored for diverse bioactivities. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The 2,4-difluorophenyl group in the target compound may confer selectivity compared to the trifluoromethylphenyl analog, which is bulkier and more electron-withdrawing .

- Cyclopropyl on pyridazine (target) vs. methylpyrazole (): Cyclopropyl could reduce metabolic oxidation, enhancing in vivo stability.

Scaffold Simplification :

- Derivatives lacking the pyridazine-pyrazole core (e.g., ’s methylpiperazine analogs) prioritize ease of synthesis but sacrifice target specificity .

Therapeutic Potential: Arylpiperazine-thiophene hybrids () show precedent in CNS drug development, suggesting the target compound might share similar receptor-binding profiles .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine and pyrazole cores. A critical step is the coupling of the piperazine moiety to the pyridazine ring via nucleophilic substitution or Buchwald-Hartwig amination. For example:

- Step 1: Cyclopropane introduction to pyridazine using cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd catalysis, 80–100°C, DMF solvent) .

- Step 2: Piperazine coupling to pyridazine via SNAr reaction, requiring anhydrous conditions and bases like K₂CO₃ .

- Step 3: Methanone bridge formation between the piperazine and pyrazole units using carbonylating agents (e.g., triphosgene) in dichloromethane at 0–5°C .

Optimization Tips: - Use high-purity solvents (DMF or DCM) to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

- Yields improve with controlled stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) and inert atmospheres .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

- 1H/13C NMR: Use DMSO-d₆ or CDCl₃ at 400–600 MHz to resolve aromatic protons (pyridazine δ 8.5–9.0 ppm; pyrazole δ 6.5–7.5 ppm) and confirm cyclopropane (δ 1.0–2.0 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI+) in positive ion mode to verify molecular ion [M+H]+ with <2 ppm error .

- HPLC-PDA: C18 column (5 µm, 250 mm), acetonitrile/water gradient (60:40 to 90:10), 1 mL/min flow rate for purity assessment (>95%) .

Advanced: How can researchers resolve discrepancies in binding affinity data from SPR vs. fluorescence polarization assays?

Methodological Answer:

Discrepancies may arise from assay sensitivity, compound aggregation, or fluorescent interference.

- SPR: Direct immobilization of the target protein on a sensor chip. Use low compound concentrations (1–100 nM) and reference subtraction to minimize nonspecific binding .

- Fluorescence Polarization: Pre-incubate the compound with fluorescent tracers (e.g., FITC-labeled ligands) and validate quenching effects via control experiments without the target .

- Data Reconciliation: Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) and confirm stoichiometry .

Advanced: What strategies assess the compound’s chemical stability under varying pH and light exposure?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify by-products using LC-MS. Use phosphate buffers for neutrality and HCl/NaOH for extreme pH conditions .

- Photostability: Expose solid and solution forms to UV light (254 nm) and daylight for 48 hours. Monitor degradation with UV-Vis spectroscopy (λmax shifts) and quantify intact compound via HPLC .

Advanced: How should computational modeling integrate with experimental data to predict biological interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Validate docking poses with mutagenesis data .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Compare RMSD/RMSF plots with SPR-derived kinetics (kon/koff) .

- QSAR: Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with in vitro IC50 values to design analogs .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC50 against kinases (e.g., EGFR) using ADP-Glo™ kits. Incubate compounds (0.1–100 µM) with recombinant enzymes and ATP .

- Cell Viability (MTT): Test cytotoxicity in cancer cell lines (e.g., HeLa) with 48-hour exposure. Normalize data to DMSO controls .

- Membrane Permeability (PAMPA): Assess passive diffusion using lipid-coated filters and LC-MS quantification .

Advanced: What experimental designs investigate the compound’s metabolic pathways in hepatic microsomes?

Methodological Answer:

- Microsomal Incubation: Mix compound (10 µM) with human liver microsomes (1 mg/mL), NADPH (1 mM), and PBS (pH 7.4) at 37°C for 60 minutes. Terminate with ice-cold acetonitrile .

- Metabolite Identification: Use UPLC-QTOF-MS with positive/negative ionization. Compare fragmentation patterns with reference libraries (e.g., HMDB) .

- Enzyme Kinetics: Determine CYP450 isoform involvement via chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.